(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound featuring a naphthothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves the formation of the naphthothiazole ring followed by the introduction of the benzamide moiety. One common method involves the cyclization of 2-naphthylamine with carbon disulfide and an appropriate halogenating agent to form the naphthothiazole core. Subsequent reactions with 4-chlorobenzoyl chloride under basic conditions yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphtho[2,1-d]thiazole-4,9-dione derivatives, while substitution reactions can introduce various functional groups at the chloro position .
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, making it a candidate for developing new antibiotics .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising compound for drug development .
Industry
Industrially, this compound is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of (Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer research, it inhibits key enzymes involved in cell proliferation, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-d]thiazol-2-ylamine: This compound shares a similar naphthothiazole core but differs in its functional groups, leading to different chemical properties and applications.
Benzothiazole derivatives: These compounds have a benzothiazole core and exhibit similar biological activities but with varying degrees of potency.
Uniqueness
(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets, making it versatile in various scientific applications .
Biological Activity
(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The compound features a naphthothiazole core, which is known for its diverse biological activities. The synthesis typically involves the cyclization of 2-naphthylamine with carbon disulfide followed by the introduction of a benzamide moiety through reaction with 4-chlorobenzoyl chloride under basic conditions.
Synthetic Route Overview
Step | Reaction | Conditions |
---|---|---|
1 | Cyclization of 2-naphthylamine with carbon disulfide | Basic medium |
2 | Reaction with 4-chlorobenzoyl chloride | Basic conditions |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a new antibiotic candidate. The mechanism of action involves disrupting bacterial cell wall synthesis, leading to cell death .
Case Study: Antimicrobial Efficacy
A study evaluated the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed:
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
These findings position the compound as a promising lead for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it interacts with specific molecular targets in cancer cells, inhibiting key enzymes involved in cell proliferation and inducing apoptosis.
Mechanism of Action in Cancer Cells
The proposed mechanism includes:
- Inhibition of topoisomerase enzymes.
- Induction of oxidative stress leading to apoptosis.
Case Study: Anticancer Efficacy
A recent study assessed the compound's activity against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These results indicate that this compound exhibits significant cytotoxicity against selected cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the naphthothiazole core or benzamide moiety can enhance potency and selectivity against specific targets.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-15-10-7-11-3-1-2-4-14(11)16(15)23-18/h1-10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSHIQPLVMGQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.